N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide
Overview
Description
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide, commonly known as FMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMB is a member of the thiadiazole family and has been synthesized through various methods.
Mechanism of Action
The exact mechanism of action of FMB is not yet fully understood. However, it has been suggested that FMB inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMB has also been found to activate certain signaling pathways that are involved in the regulation of neuronal cell death.
Biochemical and Physiological Effects:
FMB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. FMB has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, FMB has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FMB in lab experiments is its potential applications in cancer research. FMB has been found to be effective against various types of cancer cells and can inhibit their growth and proliferation. However, one of the limitations of using FMB is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of FMB. One of the main areas of research is to further understand the mechanism of action of FMB. This can help in the development of more effective treatments for cancer and neurological disorders. Another area of research is to improve the solubility of FMB, which can increase its effectiveness in vivo. Furthermore, FMB can be modified to develop more potent and selective inhibitors of cancer cell growth.
Scientific Research Applications
FMB has been extensively studied for its potential applications in various fields. One of the most significant applications of FMB is in the field of cancer research. FMB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to be particularly effective against breast cancer cells. FMB has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can prevent neuronal cell death.
properties
IUPAC Name |
N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c1-23-12-6-4-5-11(9-12)16(22)19-17-21-20-15(25-17)10-24-14-8-3-2-7-13(14)18/h2-9H,10H2,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISDQWMSTLLHBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)COC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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